9-Chloro-5-(2,3-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-[9-CHLORO-5-(2,3-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a dimethoxyphenyl group, and a dihydropyrazolobenzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-CHLORO-5-(2,3-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER typically involves multiple steps, starting with the preparation of the core dihydropyrazolobenzoxazine structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chlorinated phenyl and dimethoxyphenyl groups are then introduced through substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[9-CHLORO-5-(2,3-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
4-[9-CHLORO-5-(2,3-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer treatment and antimicrobial therapy.
Mechanism of Action
The mechanism of action of 4-[9-CHLORO-5-(2,3-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 9-CHLORO-5-(3,4-DIMETHOXYPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
- 9-CHLORO-2-(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL (4-METHYLPHENYL)METHANONE
Uniqueness
4-[9-CHLORO-5-(2,3-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C26H25ClN2O4 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
9-chloro-5-(2,3-dimethoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25ClN2O4/c1-4-32-18-11-8-16(9-12-18)21-15-22-20-14-17(27)10-13-23(20)33-26(29(22)28-21)19-6-5-7-24(30-2)25(19)31-3/h5-14,22,26H,4,15H2,1-3H3 |
InChI Key |
MKFCAWGPHXGIPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
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